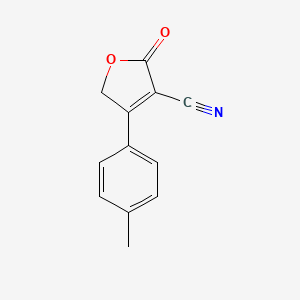![molecular formula C11H12N2O2 B13872782 4-[4-(hydroxymethyl)-5-methyl-1H-imidazol-2-yl]phenol](/img/structure/B13872782.png)
4-[4-(hydroxymethyl)-5-methyl-1H-imidazol-2-yl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(hydroxymethyl)-5-methyl-1H-imidazol-2-yl]phenol is a compound that features both an imidazole ring and a phenol group The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, while the phenol group consists of a hydroxyl group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which forms the imidazole ring . The reaction conditions are mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that ensure high yield and purity. These methods often utilize advanced catalytic systems and optimized reaction conditions to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
4-[4-(hydroxymethyl)-5-methyl-1H-imidazol-2-yl]phenol can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield 4-[4-(formyl)-5-methyl-1H-imidazol-2-yl]phenol.
Applications De Recherche Scientifique
4-[4-(hydroxymethyl)-5-methyl-1H-imidazol-2-yl]phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and dyes.
Mécanisme D'action
The mechanism of action of 4-[4-(hydroxymethyl)-5-methyl-1H-imidazol-2-yl]phenol involves its interaction with specific molecular targets and pathways. For instance, it may act on nuclear receptor coactivator 2 and estrogen receptor alpha, influencing various cellular processes . The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(hydroxymethyl)phenol: Shares the phenol group but lacks the imidazole ring.
4,4’-methylenediphenol: Contains two phenol groups connected by a methylene bridge.
Uniqueness
4-[4-(hydroxymethyl)-5-methyl-1H-imidazol-2-yl]phenol is unique due to the presence of both the imidazole ring and the phenol group, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C11H12N2O2 |
|---|---|
Poids moléculaire |
204.22 g/mol |
Nom IUPAC |
4-[4-(hydroxymethyl)-5-methyl-1H-imidazol-2-yl]phenol |
InChI |
InChI=1S/C11H12N2O2/c1-7-10(6-14)13-11(12-7)8-2-4-9(15)5-3-8/h2-5,14-15H,6H2,1H3,(H,12,13) |
Clé InChI |
FOIZIHYBSIXCOY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=C(N1)C2=CC=C(C=C2)O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N4-[3-chloro-5-(2-chlorophenyl)isothiazol-4-yl]thiomorpholine-4-carboxamide](/img/structure/B13872700.png)


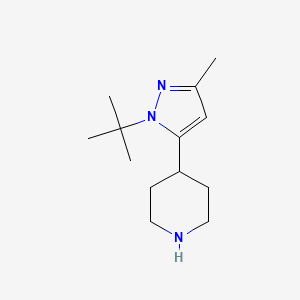

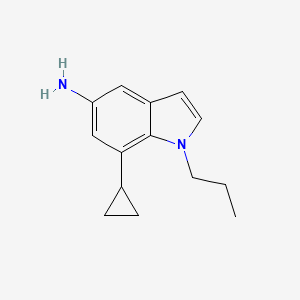
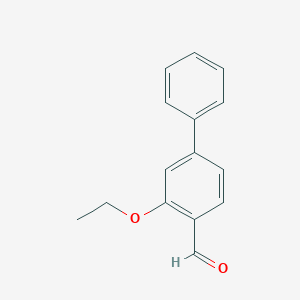
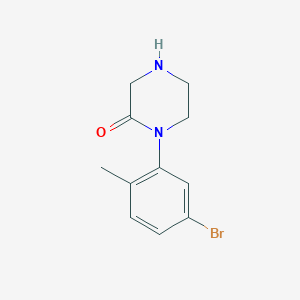
![3-[(2,4-Dichlorophenoxy)methyl]azetidine](/img/structure/B13872756.png)


